Cas no 91570-45-5 (4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid)
4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-acetyl-7-methoxybenzofuran-2-carboxylic acid
- 4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid
- 4-acetyl-7-methoxy-benzofuran-2-carboxylic Acid
- 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid
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- Inchi: 1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15)
- InChI Key: DCJZCFGUIUGHOE-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC2C(C(C)=O)=CC=C(C1=2)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 327
- Topological Polar Surface Area: 76.7
4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649283-1mg |
4-Acetyl-7-methoxybenzofuran-2-carboxylic acid |
91570-45-5 | 98% | 1mg |
¥499.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649283-5mg |
4-Acetyl-7-methoxybenzofuran-2-carboxylic acid |
91570-45-5 | 98% | 5mg |
¥573.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649283-10mg |
4-Acetyl-7-methoxybenzofuran-2-carboxylic acid |
91570-45-5 | 98% | 10mg |
¥862.00 | 2024-04-25 | |
| A2B Chem LLC | AI85162-1mg |
4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |
91570-45-5 | >90% | 1mg |
$201.00 | 2024-07-18 | |
| A2B Chem LLC | AI85162-5mg |
4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |
91570-45-5 | >90% | 5mg |
$214.00 | 2024-07-18 | |
| A2B Chem LLC | AI85162-10mg |
4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |
91570-45-5 | >90% | 10mg |
$240.00 | 2024-07-18 | |
| A2B Chem LLC | AI85162-500mg |
4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |
91570-45-5 | >90% | 500mg |
$720.00 | 2024-07-18 | |
| A2B Chem LLC | AI85162-1g |
4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid |
91570-45-5 | >90% | 1g |
$1295.00 | 2024-07-18 |
4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid
4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic Acid: A Comprehensive Overview
4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid, also known by its CAS number 91570-45-5, is a biologically active compound with significant potential in various fields, including pharmacology and organic synthesis. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule is characterized by a benzofuran ring system with substituents at positions 1, 2, 4, and 7. The presence of an acetyl group at position 4 and a methoxy group at position 7 contributes to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of benzofuran derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The 4-acetyl substitution in this compound has been shown to enhance its stability and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the methoxy group at position 7 plays a critical role in modulating the compound's pharmacokinetic properties, which is essential for its efficacy in vivo.
In terms of synthesis, 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid can be prepared through various routes, including condensation reactions and cyclization processes. One of the most efficient methods involves the reaction of an appropriate aldehyde with a substituted phenol derivative under acidic conditions. This approach allows for precise control over the substitution pattern on the benzofuran ring, ensuring high purity and yield of the final product.
The biological activity of this compound has been extensively investigated in recent years. In vitro studies have demonstrated its potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide (NO). Furthermore, its antioxidant properties have been attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models. These findings suggest that 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid could serve as a lead compound for developing novel therapeutics targeting inflammatory diseases.
Another area of interest is the potential of this compound as an anticancer agent. Preclinical studies have shown that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism underlying this activity appears to involve induction of apoptosis through modulation of key signaling pathways such as Bcl-2 and caspase-3. These results underscore the importance of further preclinical evaluation to assess its suitability for clinical trials.
From a synthetic chemistry perspective, 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid serves as a valuable building block for constructing more complex molecules with enhanced biological activities. Its carboxylic acid group provides versatility for functionalization through esterification or amidation reactions, enabling the creation of derivatives with tailored pharmacokinetic profiles.
In conclusion, 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid, CAS No. 91570-45-5, represents a significant advancement in the field of medicinal chemistry. Its unique structure endows it with diverse biological activities, making it a valuable asset for drug discovery efforts. Continued research into its synthesis, mechanism of action, and therapeutic applications will undoubtedly contribute to the development of innovative treatments for various diseases.
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